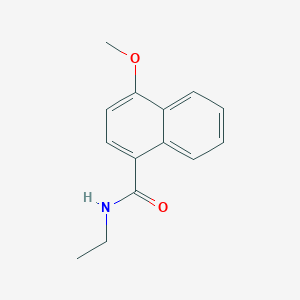
1-(2,6-Dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one, also known as Dibenzylideneacetone (DBA), is a popular organic compound that has been extensively studied for its applications in various fields of science. DBA is a yellow crystalline solid that is soluble in organic solvents and has a distinctive odor. This compound has been used as a ligand for metal complexes, as a chiral auxiliary in organic synthesis, and as a fluorescent probe for biological imaging.
Wirkmechanismus
The mechanism of action of DBA is not fully understood, but it is believed to involve the formation of a Schiff base with the metal ion. This complex can then undergo various reactions, such as oxidation, reduction, or substitution, depending on the nature of the metal ion and the reaction conditions. In asymmetric synthesis, DBA can induce chirality in the product through the formation of a diastereomeric complex with the substrate.
Biochemical and Physiological Effects:
DBA has not been extensively studied for its biochemical and physiological effects, but it has been shown to have low toxicity in animal studies. However, it is important to note that DBA should be handled with care, as it can cause skin irritation and respiratory problems if inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
DBA has several advantages for lab experiments, such as its high stability, solubility in organic solvents, and ability to form stable complexes with metals. However, DBA has some limitations, such as its high cost, the need for a base catalyst, and the potential for side reactions, such as dimerization or polymerization.
Zukünftige Richtungen
There are several future directions for the study of DBA. One area of research is the development of new metal complexes with DBA as a ligand, which can be used as catalysts for various organic reactions. Another area of research is the use of DBA as a chiral auxiliary in the synthesis of complex natural products. Additionally, the development of new fluorescent probes based on DBA can have applications in biological imaging and diagnostics.
Synthesemethoden
DBA can be synthesized through the aldol condensation reaction between benzaldehyde and acetone. The reaction is catalyzed by a base, such as potassium hydroxide, and the product is isolated through recrystallization. The yield of the reaction can be improved by using a solvent, such as ethanol or methanol, and by controlling the reaction temperature and time.
Wissenschaftliche Forschungsanwendungen
DBA has been extensively used in scientific research due to its unique properties. One of the most common applications of DBA is as a ligand for metal complexes. DBA can form stable complexes with metals, such as palladium, platinum, and gold, which can be used as catalysts in organic synthesis. DBA has also been used as a chiral auxiliary in asymmetric synthesis, where it can induce chirality in the product. Additionally, DBA has been used as a fluorescent probe for biological imaging, where it can selectively bind to proteins and nucleic acids.
Eigenschaften
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-12-10-17(11-13(2)19-12)15(18)16(3,4)14-8-6-5-7-9-14/h5-9,12-13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCDTQHICWURIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(C)(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dimethylmorpholin-4-yl)-2-methyl-2-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[3-(3,5-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500640.png)

![2-[[3-(2,6-Dimethylphenoxy)-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B7500647.png)

![3-cyclopropylspiro[1H-quinazoline-2,1'-cyclopentane]-4-one](/img/structure/B7500654.png)
![N-[(4-benzylmorpholin-2-yl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7500670.png)
![[2-[3-(Diethylsulfamoyl)-4-methylanilino]-2-oxoethyl] 2-(2,3,4-trichlorophenyl)quinoline-4-carboxylate](/img/structure/B7500675.png)

![1-Morpholin-4-yl-2-[1-(pyrrolidine-1-carbonyl)cyclopentyl]ethanone](/img/structure/B7500690.png)


